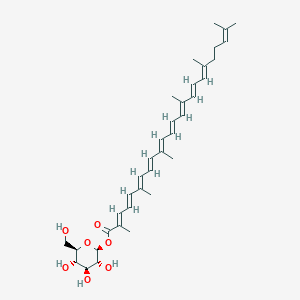

Glycosyl-4,4'-diaponeurosporenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glycosyl-4,4'-diaponeurosporenoate is a triterpenoid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Glycosyl-4,4'-diaponeurosporenoate has been investigated for its potential therapeutic properties, particularly in the context of antimicrobial activity and immune modulation.

Antimicrobial Activity

Research has shown that derivatives of 4,4'-diaponeurosporene exhibit significant antimicrobial properties. For instance, the compound's derivatives have been tested against various strains of bacteria, including Staphylococcus aureus and Salmonella typhimurium. A study highlighted its effectiveness in enhancing immune response and T-cell stimulation in a mouse model infected with Salmonella typhimurium, suggesting potential applications in immunocompromised individuals .

Case Study Example :

- Study : The antioxidant potential of microorganism-sourced carotenoids was evaluated for their ability to combat bacterial infections.

- Findings : The compound demonstrated a significant reduction in bacterial load and enhanced immune markers in treated mice .

Microbiological Applications

In microbiology, the role of glycosylated compounds like this compound in regulating microbial growth and biofilm formation has gained attention.

Biofilm Inhibition

The compound has been identified as a potential agent to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that it targets key regulators involved in biofilm synthesis, thereby reducing virulence factors associated with MRSA infections .

Data Table: Effects on Biofilm Formation

Biochemical Applications

The biochemical properties of this compound also suggest its utility in studying membrane dynamics and fluidity.

Membrane Fluidity Regulation

Research indicates that carotenoids like this compound play a crucial role in maintaining membrane fluidity under varying temperature conditions. This property is particularly relevant for bacteria adapting to cold environments .

Case Study Example :

Análisis De Reacciones Químicas

Glycosylation of 4,4'-Diaponeurosporenoic Acid

Reaction:

4,4'-Diaponeurosporenoic acid + UDP-glucose → Glycosyl-4,4'-diaponeurosporenoate + UDP

Mechanism:

-

Catalyzed by the glycosyltransferase CrtQ (EC 2.4.1.-), a GT2 family enzyme .

-

The glucose moiety is transferred from UDP-glucose to the carboxyl group of 4,4'-diaponeurosporenoic acid, forming an ester bond at the C1'' position of glucose .

-

This step is critical for solubilizing the hydrophobic carotenoid backbone .

Key Features:

| Parameter | Value | Source |

|---|---|---|

| Enzyme | CrtQ (UniProt: Q2FV58) | |

| Substrate | 4,4'-Diaponeurosporenoic acid | |

| Cofactor | UDP-glucose | |

| Product | This compound |

Acylation to Form Staphyloxanthin

Reaction:

this compound + 12-Methyltetradecanoyl-CoA → Staphyloxanthin + CoA

Mechanism:

-

Catalyzed by the acyltransferase CrtO, which esterifies the C6'' hydroxyl group of the glucose moiety with a fatty acid (e.g., 12-methyltetradecanoic acid) .

-

Enhances membrane localization of the pigment and contributes to bacterial antioxidant defense .

Analytical Confirmation:

-

LC-MS/MS analysis shows a characteristic loss of the fatty acid-glucose (FA-Glu) residue (e.g., m/z 431 [M-FA-Glu-H]⁻ in negative mode) .

Structural Determinants of Reactivity

This compound contains two reactive sites:

-

Ester Bond (C1''-O-CO-) : Susceptible to hydrolysis under acidic or enzymatic conditions .

-

Hydroxyl Group (C6''-OH) : Targeted by acyltransferases for further modification .

| Functional Group | Reactivity | Biological Role |

|---|---|---|

| Ester linkage | Hydrolysis to regenerate carboxylic acid | Solubility modulation |

| C6''-OH | Acylation for membrane anchoring | Virulence factor assembly |

Analytical Methods for Reaction Monitoring

Techniques Used:

-

High-Performance Liquid Chromatography (HPLC)

-

Tandem Mass Spectrometry (MS/MS)

-

Nuclear Magnetic Resonance (NMR)

Evolutionary and Functional Insights

-

Conservation : CrtQ homologs in Staphylococcus haemolyticus and Paenibacillus spp. suggest widespread use of this glycosylation mechanism in bacterial carotenogenesis .

-

Biotechnological Potential : Engineered E. coli expressing crtQ produces glycosylated carotenoids, highlighting applications in synthetic biology .

Challenges and Open Questions

Propiedades

Fórmula molecular |

C36H50O7 |

|---|---|

Peso molecular |

594.8 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoate |

InChI |

InChI=1S/C36H50O7/c1-25(2)14-10-17-28(5)20-11-18-26(3)15-8-9-16-27(4)19-12-21-29(6)22-13-23-30(7)35(41)43-36-34(40)33(39)32(38)31(24-37)42-36/h8-9,11-16,18-23,31-34,36-40H,10,17,24H2,1-7H3/b9-8+,18-11+,19-12+,22-13+,26-15+,27-16+,28-20+,29-21+,30-23+/t31-,32-,33+,34-,36+/m1/s1 |

Clave InChI |

ZBQZCMIYCTXPBB-GQBMLQGDSA-N |

SMILES isomérico |

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.